2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole
Description
2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole is a heterocyclic aromatic compound that contains a benzodiazole ring substituted with chlorine and fluorine atoms
Properties
Molecular Formula |
C13H7ClF2N2 |
|---|---|
Molecular Weight |
264.66 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4,7-difluoro-1H-benzimidazole |
InChI |
InChI=1S/C13H7ClF2N2/c14-8-4-2-1-3-7(8)13-17-11-9(15)5-6-10(16)12(11)18-13/h1-6H,(H,17,18) |
InChI Key |
DEMJAZFUFHTDSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3N2)F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorophenylamine with 4,7-difluorobenzene-1,2-diamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzodiazole ring.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1H-1,3-benzodiazole: Lacks the fluorine substituents, which may affect its chemical reactivity and biological activity.
4,7-Difluoro-1H-1,3-benzodiazole: Lacks the 2-chlorophenyl group, which may influence its properties and applications.
Uniqueness
2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole is unique due to the presence of both chlorine and fluorine substituents on the benzodiazole ring. This combination of substituents can enhance its chemical stability, reactivity, and potential biological activity compared to similar compounds.
Biological Activity
2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H8ClF2N3
- Molecular Weight : 281.67 g/mol
- CAS Number : Not explicitly mentioned in the search results but can be derived from its structure.
The biological activity of 2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole is primarily attributed to its interaction with various biological targets:
- Inhibition of Key Enzymes :
-
Anticancer Activity :
- Preliminary studies suggest that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, it has been evaluated against human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) cells, showing promising results with IC50 values indicating effective inhibition of cell proliferation .
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
Detailed Research Findings
Research into the biological activity of this compound has revealed several interesting findings:
-
Anticancer Studies :
- A study demonstrated that derivatives of benzodiazoles, including 2-(2-Chlorophenyl)-4,7-difluoro-1H-1,3-benzodiazole, exhibited significant cytotoxicity against a panel of human tumor cell lines with varying degrees of potency. The most potent derivatives showed IC50 values less than 5 µM against multiple cancer types .
- Inflammatory Response Modulation :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
